2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a heterocyclic derivative featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring and pyrimidine. Key structural attributes include:
- 6-Ethyl group: Enhances lipophilicity compared to smaller alkyl groups (e.g., methyl).
- 4-Oxo moiety: A common feature in dihydrothienopyrimidines, contributing to hydrogen-bonding interactions.
- 2-Thio-linked acetamide: The thioether bridge connects to an acetamide group substituted with a 4-ethoxyphenyl ring, which may influence solubility and metabolic stability.
Its synthesis likely follows established methods for alkylating thiopyrimidinones with chloroacetamides, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-11-24-20(26)17-12-16(5-2)29-19(17)23-21(24)28-13-18(25)22-14-7-9-15(10-8-14)27-6-3/h4,7-10,12H,1,5-6,11,13H2,2-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLPKSHDQVIARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a complex molecular structure, which contributes to its interaction with various biological targets.
- Molecular Formula : C14H17N3O2S2
- Molecular Weight : 415.53 g/mol
- CAS Number : 421578-02-1
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate enzymatic activity and alter signal transduction pathways, leading to various pharmacological effects. The compound has been studied for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of cancer and infectious diseases.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility in treating infections.
- Enzyme Inhibition : It has been investigated for its inhibitory effects on key enzymes involved in disease processes, including those related to cancer and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanisms :
- Microbial Inhibition :
- Enzyme Interaction Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted through comparisons with the following analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
The absence of a fused thiophene ring in dihydropyrimidine derivatives () may reduce metabolic stability.
Substituent Effects: Position 3: The allyl group in the target compound introduces unsaturation, which could facilitate reactive interactions or metabolic oxidation compared to ethyl or methyl groups . Acetamide Substituent:
- The 4-ethoxyphenyl group balances electron-donating effects (ethoxy) with moderate hydrophobicity, contrasting with the electron-withdrawing chlorines in 5.6 or the bulky isopropyl in .
- Phenoxy (5.15) and ethoxy groups may both engage in hydrogen bonding, but ethoxy’s smaller size could reduce steric hindrance .
Synthetic Considerations: The target compound’s synthesis likely parallels methods used for 5.15 and 5.6, where alkylation of thiopyrimidinones with chloroacetamides is standard . However, yields vary significantly (e.g., 60–80% in ), suggesting substituent electronic effects influence reaction efficiency.
Physicochemical Properties: Melting points for dihydropyrimidine analogs (224–232°C) indicate high crystallinity, possibly due to planar structures and hydrogen-bonding capacity . The target compound’s melting point is unreported but may be lower due to the non-planar allyl group. The dichlorophenyl substituent in 5.6 contributes to a higher molecular weight (344.21 g/mol) and logP compared to the target compound’s ethoxyphenyl group .
Functional Implications
- Bioactivity : While specific data for the target compound is unavailable, analogs like 5.15 and 5.6 are typically screened for antimicrobial or anticancer activity. The thioether linkage in all compounds is critical for binding metal ions or enzyme active sites .
- ADMET Profile : The ethoxy group in the target compound may slow oxidative metabolism compared to methyl or ester groups, as seen in . Conversely, allyl groups are prone to metabolic epoxidation, which could limit bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
